1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid
Description
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a benzoyl group substituted at the para position with an acetamidomethyl moiety (CH₂NHCOCH₃). The pyrrolidine ring is a five-membered secondary amine, and the carboxylic acid group at the 2-position introduces polarity and hydrogen-bonding capacity. While direct solubility data for this compound are unavailable, structurally related pyrrolidine-2-carboxylic acid derivatives exhibit aqueous solubility in the range of 250–450 mg/L, influenced by substituents .
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
1-[4-(acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)16-9-11-4-6-12(7-5-11)14(19)17-8-2-3-13(17)15(20)21/h4-7,13H,2-3,8-9H2,1H3,(H,16,18)(H,20,21) |
InChI Key |
JPVJZEQQTUTPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the acylation of pyrrolidine-2-carboxylic acid with 4-(acetamidomethyl)benzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoyl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Differences in Physicochemical Properties
Solubility: The acetamidomethyl group in the target compound is expected to improve aqueous solubility compared to non-polar substituents like isobutoxy () or methoxy () due to hydrogen-bonding capacity . Sulfonamide derivatives (e.g., benzothiadiazole-sulfonyl in ) exhibit lower solubility in neutral pH but increased solubility in basic conditions due to deprotonation .
Synthetic Complexity :
- The acetamidomethyl group requires multi-step synthesis (e.g., reductive amination followed by acetylation), whereas methoxy or isobutoxy groups can be introduced via simpler alkylation or nucleophilic substitution .
Bioactivity: Sulfonamide and dimethylamino derivatives (Evidences 6 and 7) show higher binding affinity to enzymes like carbonic anhydrase or kinases due to their electron-withdrawing or donating effects, respectively. The acetamidomethyl group may mimic peptide bonds, making it suitable for protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
